molecular formula C17H14FN3O B6291597 4-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine CAS No. 332951-09-4

4-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

Cat. No. B6291597
CAS RN: 332951-09-4
M. Wt: 295.31 g/mol
InChI Key: PINNGHAZGIRIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine (FMP) is a synthetic compound with a wide range of applications in scientific research. It has been studied for its potential in various areas, including drug synthesis, biochemistry, and physiology. FMP has been found to possess unique properties that make it an attractive option for scientific research.

Scientific Research Applications

4-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent in the synthesis of drugs and other compounds, as a ligand in enzyme-catalyzed reactions, and as a tool for studying the structure and function of proteins and other biological molecules. This compound has also been used in the study of biochemical and physiological processes, such as signal transduction and gene regulation.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is not yet fully understood. It is known to interact with various proteins and other molecules, including enzymes and receptors, in a way that can affect biochemical and physiological processes. For example, this compound has been found to act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been found to modulate the activity of various enzymes and receptors, including those involved in signal transduction and gene regulation. This compound has also been found to affect the expression of certain genes and to alter the metabolism of certain compounds.

Advantages and Limitations for Lab Experiments

4-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has several advantages for use in laboratory experiments. It is relatively stable, non-toxic, and easy to synthesize. It is also relatively inexpensive and can be stored for long periods of time without significant degradation. However, this compound can be difficult to work with due to its low solubility in aqueous solutions.

Future Directions

4-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has a wide range of potential applications in scientific research. Possible future directions for this compound include the development of new synthesis methods, the exploration of its effects on various biochemical and physiological processes, and the study of its potential therapeutic applications. Other possible future directions include the exploration of its effects on cell signaling pathways and the development of new methods for its detection and quantification.

Synthesis Methods

4-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can be synthesized using a variety of methods, including the Mitsunobu reaction and the Ullmann reaction. The Mitsunobu reaction involves the reaction of a diazonium salt with an alcohol in the presence of a phosphine catalyst. The Ullmann reaction involves the reaction of an aryl halide with an amine in the presence of a copper catalyst. Both of these methods are commonly used to synthesize this compound.

properties

IUPAC Name

4-(4-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O/c1-22-14-8-4-12(5-9-14)16-10-15(20-17(19)21-16)11-2-6-13(18)7-3-11/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINNGHAZGIRIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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